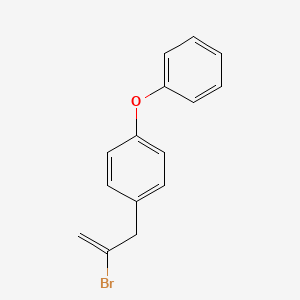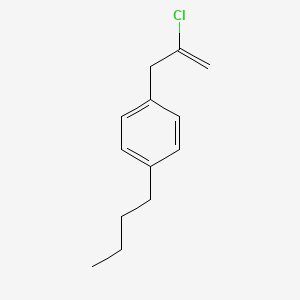
2-Methyl-3-(4-n-pentylphenyl)-1-propene
Vue d'ensemble
Description
2-Methyl-3-(4-n-pentylphenyl)-1-propene, also known as DMC or Dendrobine, is a natural alkaloid that is found in various species of orchids. It has been used in traditional Chinese medicine for centuries due to its analgesic and anti-inflammatory properties. In recent years, DMC has gained attention for its potential as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Polymer Synthesis and Modification Research in polymer science has explored the synthesis and modification of olefins with bulky substituents, focusing on their applications in creating materials with unique properties. Olefins, such as 2-Methyl-3-(4-n-pentylphenyl)-1-propene, are investigated for their potential in producing polymers with altered glass transition temperatures and solubility characteristics. These modifications can lead to materials with enhanced performance in various applications, including advanced plastics and specialty polymers with high resistance to solvents and temperature variations. Studies have shown that incorporating bulky substituents into olefins can significantly impact the resulting polymers' physical properties, opening new avenues for material science and engineering (Reenen et al., 2004).
Electrochemical Synthesis The electrochemical synthesis of carboxylic acids from alkenes in the presence of carbon dioxide represents another application area for olefins like 2-Methyl-3-(4-n-pentylphenyl)-1-propene. This process involves the reductive coupling of alkenes with CO2 to produce valuable carboxylic acids, which are crucial intermediates in the chemical industry for producing pharmaceuticals, agrochemicals, and polymers. The utilization of CO2 as a C1-synthon in these reactions not only offers a route to synthesize important chemicals but also contributes to carbon recycling efforts, making the process environmentally beneficial (Bringmann & Dinjus, 2001).
Optical and Electronic Applications In the field of optoelectronics, the third-order nonlinear optical properties of compounds derived from alkenes such as 2-Methyl-3-(4-n-pentylphenyl)-1-propene are of interest. These properties are crucial for developing optical limiters, switches, and modulators used in telecommunications, information processing, and photonic devices. Studies on propane hydrazides, for example, have explored their potential in these applications, indicating the broader relevance of modified olefins in creating materials with tailored optical responses (Naseema et al., 2012).
Catalysis and Reaction Pathways Olefins like 2-Methyl-3-(4-n-pentylphenyl)-1-propene are also significant in catalysis and reaction pathway studies. Research has focused on understanding the mechanisms of olefin transformations, such as the methanol-to-olefins (MTO) process, where olefins serve as intermediates or products. These studies help in designing more efficient catalysts and processes for converting methanol into valuable olefins, showcasing the importance of olefins in industrial chemistry and sustainable chemical production (Wu et al., 2011).
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-4-pentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-4-5-6-7-14-8-10-15(11-9-14)12-13(2)3/h8-11H,2,4-7,12H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYLAPQRZNAVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-n-pentylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



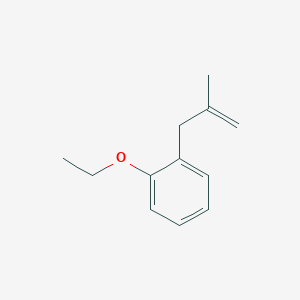
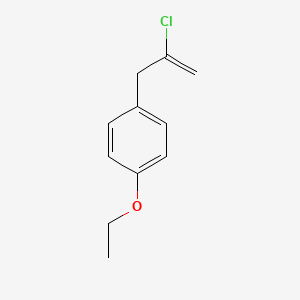


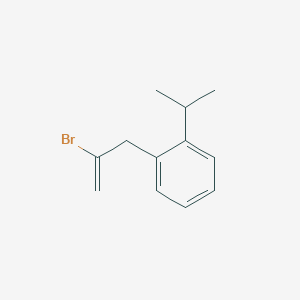

![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)



